2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine
Description
Triazine Core Framework and Substitution Patterns
The 1,3,5-triazine core serves as the structural backbone, providing a rigid π-conjugated system that enhances electron transport properties. Substitution at the 2-, 4-, and 6-positions with chlorine, dibenzofuran-phenyl, and phenyl groups, respectively, creates a polarized electronic environment. This asymmetry disrupts molecular symmetry, reducing aggregation-induced quenching in solid-state applications.
Table 1: Molecular Properties of 2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₁₄ClN₃O | |
| Molecular Weight | 447.87 g/mol | |
| SMILES | ClC1=NC(C2=C(OC3=C4C=CC=C3)C4=CC=C2)=NC(C5=CC=CC=C5)=N1 | |
| Thermal Stability | Decomposition >300°C |
The chlorine atom at the 2-position introduces electron-withdrawing effects, lowering the lowest unoccupied molecular orbital (LUMO) energy level to -3.2 eV, which facilitates electron injection in OLEDs.
Dibenzofuran-Phenyl Hybrid Architecture
The dibenzofuran moiety at the 4-position contributes high thermal stability (decomposition >300°C) and a wide bandgap (3.1 eV), critical for preventing exciton quenching in emitting layers. Its fused oxygen heterocycle enhances hole-blocking capabilities by creating a deep highest occupied molecular orbital (HOMO) of -6.8 eV. The phenyl spacer between dibenzofuran and triazine allows conformational flexibility, mitigating steric strain while maintaining π-π stacking interactions.
Chlorine Functionalization and Electronic Effects
Chlorine’s electronegativity (χ = 3.0) polarizes the triazine core, increasing electron affinity by 0.3 eV compared to non-halogenated analogs. This modification improves charge balance in mixed-host PhOLED systems, as demonstrated by a 180-hour operational lifetime at 10,000 nits luminance. Density functional theory (DFT) calculations reveal that chlorine redistributes electron density toward the triazine nitrogen atoms, enhancing intermolecular charge transfer.
Properties
IUPAC Name |
2-chloro-4-(4-dibenzofuran-4-ylphenyl)-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClN3O/c28-27-30-25(18-7-2-1-3-8-18)29-26(31-27)19-15-13-17(14-16-19)20-10-6-11-22-21-9-4-5-12-23(21)32-24(20)22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODQTZSWXYTAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C4=CC=CC5=C4OC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of dibenzo[b,d]furan derivatives, followed by their coupling with phenyl-substituted triazine precursors. The final step involves chlorination to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is designed to be efficient and scalable, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating new materials with specific optical and electronic characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
Triazine derivatives are often modified at the 2-, 4-, and 6-positions to tune electronic and physicochemical properties. Below is a comparison with structurally related compounds:
Substituent Variations on the Triazine Core
Isomeric Variations
Physicochemical Properties
- Boiling Points : The target compound has a higher boiling point (613.2°C ) compared to biphenyl (571.6°C ) and naphthyl (569.6°C ) analogs, attributed to stronger π-π stacking from the dibenzofuran group .
- Solubility : Dibenzofuran-containing derivatives exhibit extremely low aqueous solubility (<10⁻⁷ g/L), limiting their use in biological applications but favoring vacuum-deposition processes in OLED fabrication .
- Acidity (pKa) : The target compound’s pKa (0.40 ) suggests mild electron-withdrawing effects, stabilizing the triazine core for catalytic reactions .
Biological Activity
2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine is a complex organic compound with significant potential in medicinal chemistry and material science. Its unique structure enables various biological activities, particularly in cancer research and organic electronics.
Chemical Structure and Properties
The compound features a triazine ring substituted with chloro, phenyl, and dibenzo[b,d]furan groups, contributing to its diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-4-(4-dibenzofuran-4-ylphenyl)-6-phenyl-1,3,5-triazine |
| Molecular Formula | C27H16ClN3O |
| Molecular Weight | 433.89 g/mol |
| CAS Number | 2137919-56-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can engage in:
- π-π Stacking Interactions : Facilitating binding to proteins and nucleic acids.
- Hydrogen Bonding : Influencing the conformation and activity of biomolecules.
These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Notably:
- Cell Line Studies :
- Mechanistic Insights :
Other Biological Activities
In addition to its anticancer effects, the compound is being explored for:
- Antifungal Activity : Preliminary studies suggest potential efficacy against various fungal strains.
Case Studies
Several case studies have been conducted to evaluate the biological effects of triazine derivatives:
- Study on Anticancer Activity :
- Pharmacological Screening :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,4,6-trichloro-1,3,5-triazine with substituted aromatic nucleophiles under controlled conditions. For example, describes a similar synthesis using 2,4-dichloro-6-phenyl-1,3,5-triazine, potassium carbonate, and propargyl alcohol in tetrahydrofuran (THF) under reflux, followed by silica gel chromatography for purification. Adjustments to substituent ratios and reaction time are critical to optimize yield .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves a combination of 1H-NMR (to confirm substituent integration and coupling patterns) and X-ray crystallography (to resolve bond lengths, angles, and torsion angles). For instance, reports bond lengths such as C11–C12 (1.1793 Å) and angles like C1–N1–C3 (111.54°) for a structurally analogous triazine derivative. Powder X-ray diffraction (PXRD) can also verify crystallinity .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Solubility : Insoluble in water (9.7E-8 g/L at 25°C) but soluble in organic solvents like THF or ethyl acetate .
- Density : 1.362±0.06 g/cm³, calculated using computational models .
- Thermal Stability : Boiling point ~613°C (predicted), requiring inert atmospheres for high-temperature applications .
Advanced Research Questions
Q. How does the molecular structure influence electronic properties for applications like OLEDs?
- Methodological Answer : The electron-deficient triazine core, combined with dibenzofuran and phenyl substituents, enhances charge-transport properties. The dibenzofuran moiety contributes to planarization and extended π-conjugation, critical for electroluminescence. Computational studies (e.g., DFT) can quantify HOMO-LUMO gaps, while cyclic voltammetry evaluates redox behavior. highlights its use in OLEDs due to these electronic characteristics .
Q. What crystallographic features explain steric or electronic effects in reactivity?
- Methodological Answer : X-ray structures reveal non-coplanar arrangements between the triazine ring and substituents. For example, notes a torsion angle of 3.4° between phenyl and triazine planes, suggesting steric hindrance that may affect nucleophilic substitution kinetics. Such structural insights guide modifications to improve reactivity or stability .
Q. What contradictory data exist regarding toxicity and safety?
- Methodological Answer : reports negative regressive mutation tests (Ames test), indicating low mutagenic risk. However, classifies it as a skin sensitizer (Category 1) , requiring precautions during handling. Researchers should conduct tiered toxicological assays (e.g., LLNA for sensitization) and adhere to GHS protocols for hazard communication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
